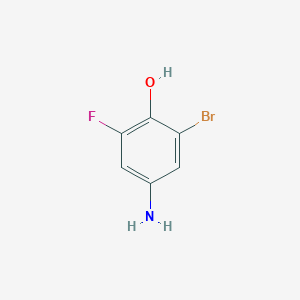

4-Amino-2-bromo-6-fluorophenol

描述

Contextualization within Halogenated Aminophenol Chemistry

4-Amino-2-bromo-6-fluorophenol belongs to the class of halogenated aminophenols, a group of aromatic compounds that feature both a hydroxyl (-OH) and an amino (-NH2) group, in addition to one or more halogen atoms, attached to a benzene (B151609) ring. researchgate.net The presence of both electron-donating groups (amino and hydroxyl) and an electron-withdrawing halogen (fluorine and bromine) on the same aromatic nucleus creates a complex interplay of electronic effects that governs the molecule's reactivity. researchgate.net

The specific positioning of these functional groups in this compound—with the amino group para to the hydroxyl group, and the bromine and fluorine atoms ortho to the hydroxyl group—further defines its chemical behavior. This arrangement influences the acidity of the phenolic proton, the basicity of the amino group, and the susceptibility of the aromatic ring to further substitution reactions. The study of such polysubstituted aromatic compounds is crucial for understanding structure-activity relationships and for the rational design of new functional molecules.

Significance in Organic Synthesis and Material Science Precursors

The true significance of this compound lies in its role as a versatile building block in organic synthesis. The multiple functional groups present in the molecule offer several reaction sites, allowing for a variety of chemical transformations. For instance, the amino group can undergo diazotization followed by a range of Sandmeyer-type reactions, or it can be acylated or alkylated. The phenolic hydroxyl group can be etherified or esterified. Furthermore, the bromine atom is a key functional handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

This synthetic versatility makes this compound a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. rsc.org In the realm of material science, this compound and its derivatives are explored as monomers or key intermediates for the creation of advanced materials. The presence of halogen atoms can enhance properties such as thermal stability, flame retardancy, and liquid crystallinity in polymers. dtic.mil Specifically, halogenated phenols are considered valuable starting materials for preparing active ingredients where fluorine substituents can increase lipophilicity and membrane permeability.

Overview of Research Trajectories related to this compound

Current research involving this compound and related halogenated aminophenols is proceeding along several key trajectories. One major area of focus is the development of novel synthetic methodologies to access these compounds and their derivatives with high efficiency and selectivity. This includes the exploration of new catalytic systems and reaction conditions for halogenation, amination, and other functional group interconversions. rsc.org

Another significant research direction is the application of these compounds as scaffolds for the synthesis of biologically active molecules. The unique substitution pattern of this compound provides a template for the design of new drug candidates. Researchers are investigating the incorporation of this motif into various molecular frameworks to explore their potential as, for example, enzyme inhibitors or receptor modulators.

Furthermore, the use of this compound as a precursor in material science continues to be an active area of investigation. Studies are underway to synthesize and characterize new polymers and functional materials derived from this compound, with the aim of developing materials with tailored electronic, optical, or thermal properties. The exploration of its utility in creating liquid crystals and other ordered molecular assemblies is also a promising avenue of research.

Chemical Compound Information

| Compound Name |

| This compound |

| 2-Amino-4-bromo-6-fluorophenol |

| 3-Amino-2-bromo-6-fluorophenol |

| 4-Amino-2-bromo-6-chlorophenol |

| 2,6-Dibromo-4-fluorophenol |

| 2-bromo-4-fluoro-6-nitrophenol |

| 4-bromo-2-fluorophenol (B1271925) |

| 2-chloro-6-fluorophenol |

| 2-bromo-4,5-dimethylphenol |

| 2-bromo-3,4-dimethyl-6-fluorophenol |

| 6-bromo-3,4-dimethyl-2-fluorophenol |

| 5-chlorosalicylaldehyde |

| 2-bromo-4-chloroaniline |

| p-phenylenediamine |

| toluene-2,5-diamine |

| p-aminophenol |

| m-aminophenol |

| 2-nitrophenol |

| 4-fluoro-2-methylaniline |

| 4-fluoro-2-methylphenol |

| 2-bromo-4-fluoro-6-methylphenol |

| 2-aminophenol |

| 4-aminophenol |

| 3-aminophenol |

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅BrFNO | PubChem nih.gov |

| Molecular Weight | 206.01 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 1783544-55-7 | Fluorochem fluorochem.co.uk |

| Canonical SMILES | C1=C(C=C(C(=C1F)O)Br)N | PubChem nih.gov |

| InChI Key | MBBNTXTVTXPUDR-UHFFFAOYSA-N | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| XLogP3 | 1.7 | PubChem nih.gov |

| Topological Polar Surface Area | 46.3 Ų | PubChem nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-2-bromo-6-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBNTXTVTXPUDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 2 Bromo 6 Fluorophenol

Retrosynthetic Analysis and Strategic Disconnections for 4-Amino-2-bromo-6-fluorophenol

Retrosynthetic analysis is a problem-solving technique that deconstructs the target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, several logical disconnections can be proposed, primarily focusing on the formation of carbon-nitrogen and carbon-bromine bonds, which correspond to well-established reaction types.

Key retrosynthetic disconnections include:

C4-N Bond Disconnection: This approach disconnects the amino group, suggesting a synthesis from a 2-bromo-6-fluorophenol (B1273061) derivative bearing a suitable leaving group or a precursor functional group at the C4 position. A common strategy involves the reduction of a nitro group, leading back to 2-bromo-6-fluoro-4-nitrophenol (B1286783) as a key intermediate.

C2-Br Bond Disconnection: This strategy involves the disconnection of the bromine atom, pointing to an electrophilic bromination of a 4-amino-6-fluorophenol precursor. The regioselectivity of this bromination would be a critical step, guided by the existing substituents.

C6-F Bond Disconnection: While possible, introducing fluorine at a late stage can be challenging. It is often more strategic to begin with a fluorinated starting material.

Based on these disconnections, a plausible synthetic tree can be constructed, prioritizing routes that offer high regiochemical control and utilize reliable reactions. The most promising forward syntheses often emerge from the C4-N and C2-Br disconnection pathways.

Classical Synthetic Routes to this compound

Classical synthetic organic chemistry provides a robust toolkit for the construction of this compound. Strategies involving directed metalation, electrophilic substitution, and transition metal-catalyzed reactions are all viable.

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org The reaction uses a "Directed Metalation Group" (DMG) to chelate with an organolithium base, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org For the synthesis of the target molecule, the hydroxyl and amino groups, or their protected forms, can serve as DMGs.

The aryl O-carbamate group (e.g., -OCONEt₂) is one of the most powerful DMGs. nih.gov A potential route could begin with 4-amino-2-fluorophenol (B116865). The functional groups would first be protected to ensure stability and control regioselectivity. The hydroxyl group could be converted to an O-diethylcarbamate, and the amino group could be protected, for instance, as a silyl-amine. The carbamate (B1207046) is a stronger DMG than the protected amine or the fluorine atom. Therefore, lithiation with a strong base like sec-butyllithium (B1581126) would occur exclusively at the C6 position, ortho to the carbamate. Quenching the resulting aryllithium intermediate with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS), would install the bromine atom at the desired position. Subsequent deprotection of the carbamate and amino groups would yield the final product, this compound.

Table 1: Proposed Reaction Scheme via Directed Ortho-Metalation

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Protection | 1. Diethylcarbamoyl chloride, Base2. Silylating agent (e.g., TBDMSCl) | 4-(Protected-amino)-2-fluorophenyl diethylcarbamate |

| 2 | Directed ortho-Metalation | 1. sec-BuLi, TMEDA, THF, -78 °C2. Electrophilic Bromine Source (e.g., CBr₄) | 2-Bromo-4-(protected-amino)-6-fluorophenyl diethylcarbamate |

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing benzene (B151609) rings. The synthesis of this compound can be envisioned through a multi-step EAS sequence starting from a simpler precursor like 2-fluorophenol. The powerful activating and ortho, para-directing effect of the hydroxyl group is the primary control element in this approach.

A highly plausible route is as follows:

Bromination: Starting with 2-fluorophenol, electrophilic bromination can be achieved using bromine in a suitable solvent like dichloromethane. chemicalbook.com The hydroxyl group directs the incoming electrophile primarily to the para position (C4), yielding 4-bromo-2-fluorophenol (B1271925) in high yield. chemicalbook.com

Nitration: The subsequent nitration of 4-bromo-2-fluorophenol with a mixture of nitric acid and sulfuric acid introduces a nitro group. The hydroxyl group is the most powerful activating group and will direct the nitration to its ortho position, C6. This results in the formation of 4-bromo-2-fluoro-6-nitrophenol.

Reduction: The final step is the reduction of the nitro group to an amino group. This transformation can be accomplished using various methods, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or chemical reduction with reagents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid. A patented method for the reduction of a similar compound, 2-nitro-4-bromophenol, utilizes a modified Raney-Ni catalyst to achieve high yield and purity. google.com

This sequence provides a logical and well-precedented pathway to the target molecule, with each step relying on predictable regiochemical outcomes governed by the principles of electrophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a modern approach to forming C-N bonds. researchgate.net This strategy could be employed to introduce the amino group onto a pre-functionalized aromatic ring.

A potential synthesis could start with 2,4-dibromo-6-fluorophenol. A regioselective Buchwald-Hartwig amination could then be performed. The reaction would involve a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) with an ammonia (B1221849) surrogate or a protected amine. nih.gov The difference in the electronic environment and steric hindrance between the bromine atoms at C2 and C4 could allow for selective amination at the C4 position. The bromine at C2 is flanked by both a hydroxyl and a fluorine group, making it more sterically hindered and potentially electronically distinct from the bromine at C4. This difference could be exploited to achieve the desired regioselectivity, leading to the formation of this compound after deprotection if necessary.

Table 2: Key Parameters for Palladium-Catalyzed Amination

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 2,4-Dibromo-6-fluorophenol | Substrate |

| Amine Source | Benzophenone imine, Ammonia | Nucleophile |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Active metal center |

| Ligand | Xantphos, tBuBrettPhos | Stabilizes catalyst, promotes reaction |

| Base | Cs₂CO₃, K₃PO₄ | Activates amine, neutralizes HBr |

| Solvent | Toluene, Dioxane | Reaction medium |

Modern and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. These "green chemistry" principles can be applied to the synthesis of this compound, particularly through the use of microwave-assisted techniques. tandfonline.com

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. ijprdjournal.comcem.com The selective absorption of microwave energy by polar molecules results in rapid and uniform heating, which can accelerate reaction rates significantly. jptcp.com

Many of the classical steps described above are amenable to microwave assistance. For example, the nitration and Pd-catalyzed amination steps could be performed in a dedicated microwave reactor. A microwave-assisted synthesis of the aminophenol derivative paracetamol from p-aminophenol and acetic anhydride (B1165640) demonstrates a significant rate enhancement and improved energy efficiency over conventional heating. jptcp.com Similarly, applying this technology to the synthesis of this compound could streamline the process, reduce energy consumption, and potentially minimize the formation of byproducts. tandfonline.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Acetylation of p-Aminophenol

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | ~1 hour | 2 minutes |

| Yield (uncatalyzed) | 72% | 80% |

| Energy Input | High (sustained heating) | Low (short duration) |

| Solvent | Often requires bulk solvent | Can be performed solvent-free |

Data derived from a representative synthesis of paracetamol. juniperpublishers.com

By integrating microwave technology, the synthesis of this compound can be made more efficient and aligned with the principles of green chemistry, offering a powerful alternative to traditional synthetic protocols.

Flow Chemistry Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of complex aromatic compounds like this compound. The use of microreactors or packed-bed systems provides enhanced control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, higher yields, and greater consistency. dtic.milnih.gov

The synthesis of aminophenols from nitroaromatic precursors has been successfully demonstrated in continuous-flow systems. dtic.mil A hypothetical flow synthesis for this compound could involve a multi-step sequence where intermediates are generated and consumed in a continuous stream, minimizing the need for isolation and purification at each stage. For instance, a starting material like 2-fluoro-4-nitrophenol (B1220534) could be brominated in one reactor module and the resulting intermediate could then be passed directly into a second module containing a heterogeneous catalyst for the reduction of the nitro group. nih.gov

Key advantages of a flow chemistry approach include:

Enhanced Safety: The small reaction volumes inherent to flow systems mitigate the risks associated with handling hazardous reagents and managing exothermic reactions.

Improved Kinetics: High-temperature and high-pressure conditions can be safely achieved, often accelerating reaction rates significantly. uc.pt

Automation and Scalability: Flow systems are readily automated for continuous production. Scaling up production involves running the system for longer durations rather than using larger, more dangerous reactors. springernature.com

A potential multi-step flow process could be designed as outlined in the table below, showcasing how different unit operations can be integrated into a seamless sequence.

| Step | Reaction | Reagents | Reactor Type | Potential Advantages |

| 1 | Bromination | 2-Fluoro-4-nitrophenol + NBS | Packed-bed Reactor | High selectivity, controlled reagent addition. |

| 2 | Nitro Reduction | Intermediate from Step 1 + H₂ | Packed-bed with Pd/C catalyst | High efficiency, safe handling of hydrogen gas. nih.gov |

| 3 | In-line Workup | Product stream + Quench solution | Liquid-Liquid Separator | Automated purification, continuous product extraction. |

Catalyst-Free or Organocatalytic Methods

While many synthetic transformations rely on metal catalysts, there is a growing interest in developing catalyst-free and organocatalytic methods to reduce cost and environmental impact.

Organocatalysis: Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. For the synthesis of halogenated compounds, chiral organocatalysts have been employed to achieve high enantioselectivity. nih.gov In the context of this compound, an organocatalytic approach could potentially be used to guide the regioselectivity of the bromination step on a suitable precursor. For example, a bulky aminophenol-based organocatalyst might be used to direct the electrophilic attack of a bromine source to a specific position on the aromatic ring through non-covalent interactions. beilstein-journals.orgresearchgate.net

Catalyst-Free Methods: True catalyst-free methods for the key transformations in the synthesis of this compound are challenging. However, reactions under high temperature and pressure, often facilitated by flow chemistry systems, can sometimes proceed without a catalyst or with reduced catalyst loading. Thermal rearrangements or reactions in supercritical fluids are examples of such approaches. The synthesis of this specific molecule likely requires catalysts for key steps like halogenation and nitro group reduction to achieve high efficiency and selectivity.

Regioselectivity and Chemo-selectivity Considerations in this compound Synthesis

Achieving the precise substitution pattern of this compound is a significant challenge that hinges on controlling regioselectivity and chemoselectivity. The final structure has four different substituents on the benzene ring, and their electronic and steric effects must be carefully managed during the synthesis. oregonstate.edu

The synthesis would likely start from a disubstituted phenol (B47542) and involve sequential introduction of the remaining groups. A plausible route involves the bromination of a 4-amino-2-fluorophenol precursor. In this case, the directing effects of the existing substituents are crucial.

Hydroxyl (-OH) group: Strongly activating and ortho-, para-directing.

Amino (-NH₂) group: Strongly activating and ortho-, para-directing.

Fluorine (-F) atom: Deactivating but ortho-, para-directing.

The combined influence of these groups dictates the position of the incoming electrophile (bromine). The hydroxyl and amino groups are the most powerful activating groups, directing the bromine to the positions ortho and para to them. In 4-amino-2-fluorophenol, the positions ortho to the hydroxyl group are C2 and C6. The positions ortho to the amino group are C3 and C5. The position para to the hydroxyl is C4 (already occupied by the amino group). The position para to the amino group is C1 (occupied by the hydroxyl group).

Given that the C2 position is already substituted with fluorine, the powerful activating effects of the -OH and -NH₂ groups would strongly direct bromination to the remaining open ortho positions, primarily C6. Controlling the reaction to achieve mono-bromination at C6, while avoiding substitution at other activated sites, is the key chemoselectivity challenge. researchgate.net This often requires careful choice of the brominating agent (e.g., N-bromosuccinimide instead of Br₂) and precise control of reaction conditions. guidechem.com

Directing Effects on a 4-Amino-2-fluorophenol Precursor

| Substituent | Position | Activating/Deactivating | Directing Effect | Target Position for Bromination |

| -OH | C1 | Strongly Activating | Ortho, Para | C2 (blocked), C6 |

| -F | C2 | Deactivating | Ortho, Para | C3, C5 |

| -NH₂ | C4 | Strongly Activating | Ortho, Para | C3, C5 |

Based on this analysis, the C6 position is strongly activated by the hydroxyl group, making it a likely site for electrophilic bromination, leading to the desired product.

Yield Optimization and Scalability Studies for this compound Production

Optimizing the reaction yield and ensuring the scalability of the process are critical for the viable production of this compound. This involves a systematic study of various reaction parameters.

Yield Optimization: A Design of Experiments (DoE) approach is often used to efficiently explore the effects of multiple variables on the reaction outcome. Key parameters to optimize include:

Temperature: Affects reaction rate and selectivity.

Reagent Stoichiometry: The molar ratio of the substrate to the brominating agent is critical to prevent over-bromination.

Solvent: The polarity and properties of the solvent can influence reagent solubility and reaction pathways.

Reaction Time: Ensuring the reaction proceeds to completion without significant side-product formation.

Continuous flow systems are particularly well-suited for rapid optimization studies, as parameters can be changed quickly and the system reaches a steady state in a short amount of time, allowing for many experiments to be conducted efficiently. dtic.mil

Example of a Parameter Optimization Study for Bromination

| Experiment | Temperature (°C) | NBS (equivalents) | Solvent | Yield (%) |

| 1 | 0 | 1.0 | Dichloromethane | 75 |

| 2 | 25 | 1.0 | Dichloromethane | 72 |

| 3 | 0 | 1.1 | Dichloromethane | 85 |

| 4 | 0 | 1.0 | Acetonitrile | 68 |

| 5 | 0 | 1.1 | Acetonitrile | 78 |

This table is illustrative and represents a hypothetical optimization study.

Scalability: Scaling up a chemical synthesis from the laboratory bench to industrial production presents numerous challenges, particularly concerning heat transfer, mixing, and safety. Continuous flow manufacturing is increasingly seen as a superior alternative to traditional batch processing for scaling up the production of fine chemicals and pharmaceuticals. nih.gov The inherent safety and consistency of flow reactors, combined with their smaller footprint, make them an attractive option for producing highly substituted and potentially hazardous compounds like this compound. dtic.milspringernature.com The transition from laboratory-scale flow synthesis to pilot or production scale is often more straightforward than with batch reactors, as it typically involves parallelizing reactor lines or extending the operational time rather than redesigning large vessels. uc.pt

Chemical Reactivity and Transformation Pathways of 4 Amino 2 Bromo 6 Fluorophenol

Reactivity of the Amino Group in 4-Amino-2-bromo-6-fluorophenol

The amino group (-NH₂) is a primary nucleophilic center in the molecule, readily participating in reactions typical of aromatic amines. Its reactivity can, however, be modulated by the electronic effects of the other substituents on the ring.

The nitrogen atom of the amino group in this compound can be readily acylated or alkylated. These reactions are fundamental for introducing new functional groups or protecting the amino moiety during subsequent transformations.

Acylation: Chemoselective N-acylation is generally preferred over O-acylation of the phenolic hydroxyl group under neutral or slightly basic conditions. This is due to the higher nucleophilicity of the amino group compared to the hydroxyl group. The reaction typically involves treating the aminophenol with an acylating agent such as an acyl chloride or anhydride (B1165640). For instance, reaction with acetic anhydride would yield N-(4-hydroxy-3-bromo-5-fluorophenyl)acetamide. The use of basic conditions can lead to competing O-acylation, while acidic conditions protonate the more basic amino group, deactivating it and favoring O-acylation. Magnesium oxide in an aqueous organic solution has been shown to promote chemoselective N-acylation of amino alcohols.

Alkylation: Selective N-alkylation of aminophenols can be challenging due to the potential for O-alkylation and polyalkylation. One common strategy involves a two-step reductive amination process. First, the amino group undergoes condensation with an aldehyde or ketone to form a Schiff base (imine). Subsequent reduction of the imine, typically with a hydride reagent like sodium borohydride, yields the N-alkylated product. This method avoids direct competition with the hydroxyl group. Direct alkylation with alkyl halides can lead to a mixture of N- and O-alkylated products, with the ratio depending on the reaction conditions such as the base and solvent used.

Table 1: Representative Acylation and Alkylation Reactions of Aminophenol Analogs

| Reaction Type | Reagent | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| N-Acylation | Acyl Chloride/Anhydride | N-Acyl Aminophenol | Neutral or slightly basic, e.g., pyridine | |

| O-Acylation | Acyl Chloride/Anhydride | O-Acyl Aminophenol | Acidic conditions | |

| N-Alkylation | Aldehyde, then NaBH₄ | N-Alkyl Aminophenol | Two-step: Condensation followed by reduction |

The primary amino group of this compound can condense with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. These Schiff bases are versatile intermediates in organic synthesis and can be used to form various heterocyclic compounds or be reduced to secondary amines as described in the alkylation section. The stability of the resulting Schiff base is enhanced if the carbonyl compound is an aromatic aldehyde.

The primary aromatic amino group is a synthetic handle for a wide array of transformations via the formation of a diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). The resulting aryl diazonium salt of this compound is a versatile intermediate where the diazonium group (-N₂⁺) can be replaced by a variety of substituents.

Sandmeyer Reaction: This reaction allows for the replacement of the diazonium group with a halide (Cl, Br) or a pseudohalide (CN) using a copper(I) salt catalyst. For example, treating the diazonium salt of this compound with copper(I) bromide (CuBr) would yield 1,2-dibromo-4-fluoro-6-hydroxybenzene. This transformation is a powerful tool for introducing substituents that are otherwise difficult to install directly on the aromatic ring. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.

Schiemann Reaction: To replace the diazonium group with fluorine, the Schiemann reaction is employed. This involves the thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) (ArN₂⁺BF₄⁻) salt, which is typically isolated as a stable solid. This would transform this compound into 1-bromo-2,4-difluoro-6-hydroxybenzene.

Table 2: Diazonium Salt Transformations for Aromatic Amines

| Named Reaction | Reagent(s) | Transformation | Product from this compound | Reference |

|---|---|---|---|---|

| Diazotization | NaNO₂, Strong Acid (e.g., H₂SO₄) | -NH₂ → -N₂⁺ | 4-Hydroxy-3-bromo-5-fluorobenzenediazonium salt | |

| Sandmeyer (Bromination) | CuBr | -N₂⁺ → -Br | 1,2-Dibromo-4-fluoro-6-hydroxybenzene |

Reactivity of Halogen Substituents (Bromine and Fluorine) in this compound

The bromine and fluorine atoms on the aromatic ring serve as sites for substitution reactions, primarily through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The relative reactivity of these two halogens is a key consideration for achieving selective transformations.

Nucleophilic aromatic substitution (SNAr) can occur on aryl halides that are "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. In this compound, the ring is activated by the electron-donating amino and hydroxyl groups, making it generally less susceptible to classical SNAr.

However, the relative leaving group ability in SNAr reactions is often counterintuitive compared to SN2 reactions. The rate-determining step is the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). Fluorine, being highly electronegative, strongly polarizes the C-F bond and stabilizes the negative charge of the intermediate through its powerful inductive effect. This stabilization of the transition state for the rate-determining step often makes fluoride (B91410) a better leaving group than bromide in activated SNAr reactions, with a typical reactivity order of F > Cl > Br > I. Therefore, under conditions that favor SNAr, a nucleophile would be expected to preferentially displace the fluorine atom over the bromine atom, provided the ring is sufficiently activated towards this pathway.

Palladium-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the site of the halogen substituents. The mechanism of these reactions involves an oxidative addition of the aryl halide to a palladium(0) complex. The rate of this oxidative addition step is highly dependent on the carbon-halogen bond strength and generally follows the reactivity trend: I > Br > Cl >> F.

Given this reactivity pattern, the bromine atom in this compound is expected to be significantly more reactive than the fluorine atom in metal-mediated cross-coupling reactions. This allows for highly selective functionalization at the C-Br bond, leaving the C-F bond intact.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. Reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base would selectively yield a 2-aryl-4-amino-6-fluorophenol derivative.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. Selective coupling at the C-Br bond of this compound with an alkyne would produce a 2-alkynyl-4-amino-6-fluorophenol.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl halide with an amine. Applying this reaction to this compound would involve coupling at the C-Br position with a primary or secondary amine, catalyzed by a palladium-phosphine complex, to generate a di-amino-fluorophenol derivative.

Table 3: Predicted Selectivity in Metal-Mediated Cross-Coupling Reactions

| Reaction | Coupling Partner | Expected Site of Reaction | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-Br | 2-Aryl-4-amino-6-fluorophenol | |

| Sonogashira | R-C≡CH | C-Br | 2-Alkynyl-4-amino-6-fluorophenol | |

| Buchwald-Hartwig | R¹R²NH | C-Br | N²,N²-Disubstituted-4-amino-2-amino-6-fluorophenol |

Reductive Debromination or Defluorination Studies

Reductive dehalogenation is a common transformation for aryl halides. In the case of this compound, the relative reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds is a key consideration. Generally, the C-Br bond is weaker and more susceptible to cleavage than the C-F bond.

Catalytic Hydrogenolysis: Catalytic hydrogenation is a widely used method for the reductive dehalogenation of aryl halides. Bromides are typically reduced more readily than chlorides, and fluorides are the most resistant to this reduction. It is therefore predicted that under standard catalytic hydrogenation conditions (e.g., using a palladium-on-carbon catalyst with a hydrogen source), this compound would undergo selective reductive debromination to yield 4-amino-2-fluorophenol (B116865). More forcing conditions would be required to achieve defluorination.

The general trend in the ease of reductive dehalogenation for aryl halides is: Ar-I > Ar-Br > Ar-Cl > Ar-F.

| Reaction | Reagents and Conditions | Predicted Major Product |

| Reductive Debromination | H₂, Pd/C, solvent (e.g., ethanol), room temperature | 4-Amino-2-fluorophenol |

| Reductive Defluorination | H₂, catalyst (e.g., Raney Nickel), high temperature and pressure | 4-Aminophenol (following debromination) |

This table represents predicted outcomes based on general principles of chemical reactivity.

Ring-Based Reactions of the Aromatic Nucleus of this compound

The aromatic ring of this compound is highly substituted, which will influence the feasibility and regioselectivity of further ring-based reactions.

The amino and hydroxyl groups are strong activating and ortho,para-directing groups for electrophilic aromatic substitution. The bromine and fluorine atoms are deactivating but also ortho,para-directing. In this molecule, the positions ortho and para to the activating groups are already substituted.

The directing effects of the substituents are as follows:

-OH group: Directs to positions 2 and 6 (both substituted).

-NH₂ group: Directs to positions 3 and 5.

-Br atom: Directs to positions 3 (substituted) and 5.

-F atom: Directs to positions 3 and 5 (substituted).

Considering the combined directing effects, the most likely positions for further electrophilic substitution are positions 3 and 5. The powerful activating effect of the amino and hydroxyl groups would likely overcome the deactivating effect of the halogens, making the ring susceptible to further substitution. The precise location of substitution would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

| Reaction Type | Reagents | Predicted Product(s) |

| Bromination | Br₂, mild conditions | 4-Amino-2,3-dibromo-6-fluorophenol and/or 4-Amino-2,5-dibromo-6-fluorophenol |

| Nitration | Dilute HNO₃ | 4-Amino-2-bromo-6-fluoro-3-nitrophenol and/or 4-Amino-2-bromo-6-fluoro-5-nitrophenol |

This table provides predictions for the regioselectivity of further electrophilic aromatic substitution reactions.

While the aromatic ring itself is generally unreactive in cycloaddition reactions, its oxidized form, a substituted benzoquinone, can readily participate in such reactions. As discussed in section 3.3.2, this compound can likely be oxidized to a reactive quinone or quinone-imine intermediate. These intermediates can act as dienophiles in Diels-Alder reactions or as dipolarophiles in 1,3-dipolar cycloadditions.

Diels-Alder Reactions: The electron-deficient double bonds of the 2-bromo-6-fluoro-1,4-benzoquinone (the potential oxidation product) would make it a good dienophile for reactions with electron-rich dienes. The cycloaddition would lead to the formation of bicyclic adducts.

1,3-Dipolar Cycloadditions: Similarly, the quinone intermediate can react with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings fused to the quinone system.

| Reaction Type | Reactants | Predicted Product Class |

| Diels-Alder Reaction | 2-Bromo-6-fluoro-1,4-benzoquinone + Conjugated diene (e.g., butadiene) | Bicyclic adduct |

| 1,3-Dipolar Cycloaddition | 2-Bromo-6-fluoro-1,4-benzoquinone + 1,3-dipole (e.g., an azide) | Fused heterocyclic quinone |

This table summarizes the potential cycloaddition reactions of the oxidized form of this compound.

Derivatization and Application of 4 Amino 2 Bromo 6 Fluorophenol As a Synthetic Intermediate

Synthesis of Advanced Intermediates utilizing 4-Amino-2-bromo-6-fluorophenol

While specific, publicly documented examples of advanced intermediates derived directly from this compound are limited, its structural motifs are present in various complex molecules, suggesting its potential as a precursor. The amino and hydroxyl groups can undergo a range of chemical transformations, including acylation, alkylation, and diazotization, to yield more elaborate intermediates for the pharmaceutical and materials science sectors. The presence of bromine and fluorine atoms further allows for cross-coupling reactions and other modifications to build molecular complexity.

Incorporation of this compound into Complex Organic Architectures

The multifunctional nature of this compound makes it an attractive candidate for the construction of intricate organic frameworks. Its ability to participate in multiple, sequential reactions enables the synthesis of poly-functionalized aromatic systems. These systems can serve as core structures for bioactive molecules or functional materials. The precise control over the reactivity of its different functional groups is key to its successful integration into such complex architectures.

Development of Polymeric Materials derived from this compound

Aromatic diamines and diols are fundamental monomers in the synthesis of high-performance polymers such as polyamides and polyesters. While direct polymerization of this compound is not extensively documented, its structure suggests potential applications in this field. For instance, fluorinated polyamides, known for their enhanced solubility and thermal stability, have been synthesized from structurally related fluorinated diamines. The amino and hydroxyl functionalities of this compound could theoretically be utilized in polycondensation reactions with diacyl chlorides or dicarboxylic acids to produce novel polymeric materials with tailored properties.

| Polymer Type | Potential Monomer Co-Reactant | Potential Polymer Properties |

| Polyamide | Terephthaloyl chloride | High thermal stability, enhanced solubility |

| Polyester | Adipoyl chloride | Improved flame retardancy, specific optical properties |

Utility of this compound in Dye and Pigment Chemistry

Aromatic amines are primary precursors in the synthesis of azo dyes, which constitute a large and commercially important class of colorants. The synthesis involves the diazotization of the aromatic amine followed by a coupling reaction with a suitable coupling component. This compound, with its primary amino group, can be diazotized to form a reactive diazonium salt. This salt can then be coupled with various aromatic compounds, such as phenols and naphthols, to produce a wide range of azo dyes with different colors and properties. The bromo and fluoro substituents on the phenyl ring can influence the final color, as well as the light and wash fastness of the resulting dyes. For example, the synthesis of disperse dyes often involves the diazotization of a substituted aniline and coupling with an appropriate partner to create colors for synthetic fabrics like polyester.

A general reaction scheme for the formation of an azo dye from an aromatic amine is as follows:

Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Coupling: Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX

Exploration of this compound in Agrochemical Synthesis

Utilization in Optoelectronic Materials

Organic materials with specific electronic and optical properties are at the forefront of modern materials science, with applications in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. Hole-transporting materials (HTMs) are a critical component of these devices. These materials are typically electron-rich organic compounds. While there is no direct evidence of this compound being used in optoelectronic materials, its aromatic structure and the presence of electron-donating amino and hydroxyl groups suggest that its derivatives could be explored for such applications. The synthesis of novel HTMs often involves the functionalization of aromatic cores to tune their energy levels and charge transport properties.

Quantum Chemical Calculations on this compound

Quantum chemical calculations are foundational in predicting the behavior of molecules at the atomic level. Methods such as Hartree-Fock (HF) and post-HF methods are utilized to solve the Schrödinger equation, providing detailed information about the electronic nature of the molecule.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net

For substituted phenols, these electronic properties are heavily influenced by the nature and position of the substituents on the aromatic ring. Theoretical studies on related p-halophenols, calculated using the B3LYP/6-311G(d,p) method, illustrate this relationship. The presence of amino, bromo, and fluoro groups on the phenol (B47542) ring of this compound would similarly modulate its electronic characteristics through inductive and resonance effects.

Table 1: Illustrative Frontier Orbital Energies and Properties for Related p-Halophenols

This table presents data for analogous compounds to illustrate the typical output of quantum chemical calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| p-Bromophenol | -6.4674 | -0.7886 | 5.6788 |

| p-Fluorophenol | -6.5885 | -0.8721 | 5.7164 |

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. youtube.comresearchgate.net In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the electronegative oxygen, fluorine, and bromine atoms, as well as the lone pair of the amino group, while the hydroxyl proton would exhibit a positive potential.

Table 2: Illustrative Calculated Dipole Moments for Related p-Halophenols

This table presents data for analogous compounds to illustrate typical calculated values.

| Compound | Calculated Dipole Moment (Debye) |

|---|---|

| p-Bromophenol | 2.8340 |

| p-Fluorophenol | 2.4851 |

Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule by evaluating the energies of its different spatial orientations (conformers). For this compound, this would involve studying the rotation around the C-O and C-N bonds.

Furthermore, this molecule can potentially exist in different tautomeric forms. Phenol-imine structures can undergo tautomerization to a keto-amine form, often facilitated by an intramolecular hydrogen bond between the hydroxyl and imine groups in related Schiff bases. sci-hub.se Quantum chemical calculations can determine the relative stability of these tautomers by computing their ground-state energies. For many substituted phenols, the enol (phenol) form is found to be more stable. researchgate.net

Density Functional Theory (DFT) Studies on this compound and its Reactivity

Density Functional Theory (DFT) is a popular computational method that calculates the electronic structure of a molecule based on its electron density rather than a complex wave function. DFT methods, such as B3LYP, are known for providing an excellent balance of accuracy and computational efficiency, making them suitable for studying larger molecules and their reactivity. researchgate.netresearchgate.netlongdom.org

DFT calculations are a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing stationary points, including intermediates and, most importantly, transition states. The calculated energy of the transition state determines the activation energy of the reaction, which is a key factor in predicting reaction rates. While specific reaction pathways for this compound are not detailed in the provided search results, DFT is the standard method used to investigate mechanisms such as electrophilic aromatic substitution, oxidation, or polymerization involving similar phenolic compounds.

DFT calculations are widely used to predict various spectroscopic parameters with a high degree of accuracy, which aids in the interpretation of experimental data.

Vibrational Frequencies: Theoretical calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of a molecule. researchgate.net These calculated frequencies, when appropriately scaled, often show excellent agreement with experimental data from FT-IR and FT-Raman spectroscopy. longdom.orgresearchgate.net A Potential Energy Distribution (PED) analysis can then be used to provide a detailed assignment of each vibrational mode. researchgate.netacs.org For instance, the O-H stretching frequency in phenols is typically observed in the 3100-3600 cm⁻¹ region. researchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a common approach used with DFT to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). sci-hub.seresearchgate.net The calculated values are typically referenced against a standard compound like Tetramethylsilane (TMS) and provide valuable support for the assignment of experimental NMR spectra. sci-hub.se

Computational and Theoretical Investigations of 4 Amino 2 Bromo 6 Fluorophenol

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like 4-Amino-2-bromo-6-fluorophenol at an atomic level. Through methods such as molecular dynamics simulations and quantitative structure-activity/property relationship (QSAR/QSPR) studies, researchers can investigate its interactions, predict its properties, and understand its behavior in various environments without the need for extensive laboratory experimentation.

Advanced Spectroscopic and Structural Characterization of 4 Amino 2 Bromo 6 Fluorophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁹F. For a definitive structural assignment of 4-Amino-2-bromo-6-fluorophenol, a suite of NMR experiments would be necessary.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals, especially in complex aromatic systems.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. In this compound, COSY would show correlations between the two aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the directly attached carbon atoms. This would allow for the direct assignment of the protonated aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms. In the context of this compound derivatives, especially those with additional substituents, NOESY can help to elucidate the preferred conformation and steric interactions.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on the analysis of similar substituted phenols.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 6.8 - 7.2 | 115 - 120 |

| H-5 | 6.5 - 6.9 | 110 - 115 |

| C-1 | - | 145 - 150 (d, J=240-250 Hz) |

| C-2 | - | 110 - 115 |

| C-3 | 6.8 - 7.2 | 115 - 120 |

| C-4 | - | 135 - 140 |

| C-5 | 6.5 - 6.9 | 110 - 115 |

| C-6 | - | 150 - 155 (d, J=10-15 Hz) |

Solid-State NMR Applications

Solid-state NMR (ssNMR) provides valuable information about the structure, dynamics, and polymorphism of crystalline and amorphous solids. For this compound, ssNMR could be used to:

Characterize Polymorphs: Different crystalline forms of the compound would exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions.

Study Intermolecular Interactions: ssNMR can probe hydrogen bonding and other non-covalent interactions that are critical in the solid state.

Determine Molecular Conformation: By analyzing the chemical shift anisotropy (CSA) and dipolar couplings, it is possible to gain insights into the molecular conformation in the solid state.

Mass Spectrometry Techniques

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₆H₅BrFNO), the expected exact mass can be calculated.

| Ion | Calculated Exact Mass |

| [M]⁺ | 204.9538 |

| [M+H]⁺ | 205.9616 |

By comparing the experimentally measured mass to the calculated mass with a high degree of accuracy (typically within 5 ppm), the elemental formula can be confidently confirmed.

Fragmentation Pathways and Mechanistic Interpretations

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion. The analysis of these fragment ions provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected:

Loss of Bromine: A common fragmentation pathway for brominated aromatic compounds is the cleavage of the C-Br bond, leading to a significant peak corresponding to the [M-Br]⁺ ion.

Loss of CO: Phenolic compounds often exhibit the loss of a neutral carbon monoxide molecule from the molecular ion.

Fission of the Aromatic Ring: At higher energies, the aromatic ring can undergo fragmentation, leading to smaller charged fragments.

A plausible fragmentation pattern is summarized in the table below.

| Fragment Ion | m/z | Proposed Structure/Loss |

| [C₆H₅BrFNO]⁺ | 205/207 | Molecular Ion |

| [C₆H₅FNO]⁺ | 126 | [M-Br]⁺ |

| [C₅H₅FN]⁺ | 98 | [M-Br-CO]⁺ |

The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in characteristic doublets for bromine-containing fragments, separated by two mass units, further aiding in spectral interpretation.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Derivatives

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of small molecules, providing detailed information through the fragmentation of precursor ions. biorxiv.orgyoutube.com For derivatives of this compound, MS/MS analysis allows for the confirmation of the core structure and the identification of substituent groups by analyzing the resulting product ion spectra. The fragmentation pathways are predictable based on the established principles of mass spectrometry for aromatic, halogenated, phenolic, and amino compounds. libretexts.org

Upon ionization, the molecular ion of a derivative undergoes collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. uab.edu Common fragmentation patterns for derivatives of this compound would include:

Alpha-Cleavage: Cleavage of the bond adjacent to the amino group is a common pathway for amines, resulting in a stable, resonance-stabilized cation. libretexts.org

Loss of Halogens: The molecule may lose bromine or fluorine radicals, leading to significant peaks in the mass spectrum.

Phenolic Cleavage: Fragmentation of phenols can occur through the loss of carbon monoxide (CO) or a formyl radical (CHO•) from the ring structure.

Ring Cleavage: The aromatic ring itself can fragment, although this often requires higher energy and results in a complex pattern of smaller ions.

These fragmentation patterns provide a roadmap to deduce the structure of unknown derivatives. By analyzing the mass-to-charge (m/z) ratio of the precursor and product ions, one can piece together the molecular structure. libretexts.org

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Plausible Identity of Loss |

|---|---|---|---|

| 248/250 | 206/208 | 42 | Ketene (CH₂=C=O) |

| 248/250 | 169/171 | 79 | Bromine radical (Br•) |

| 206/208 | 127 | 79/81 | Bromine radical (Br•) |

| 206/208 | 178/180 | 28 | Carbon monoxide (CO) |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and probe molecular structure. researchgate.net These methods measure the vibrational modes of a molecule, which are sensitive to bond strength, bond angle, and molecular environment. For this compound, these techniques provide a characteristic spectral fingerprint.

The vibrational spectrum of this compound can be interpreted by assigning specific absorption or scattering bands to the vibrations of its functional groups. Theoretical calculations using density functional theory (DFT) are often employed to aid in the precise assignment of these vibrational modes for halogenated phenols. nih.govumn.edu

Key vibrational modes for this compound include:

O-H and N-H Stretching: The hydroxyl (-OH) and amino (-NH₂) groups give rise to characteristic stretching vibrations, typically in the high-frequency region of the spectrum (3200-3600 cm⁻¹). The exact position and shape of these bands are highly sensitive to hydrogen bonding.

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring are observed in the 1400-1600 cm⁻¹ region.

C-O and C-N Stretching: The stretching vibrations for the C-O and C-N bonds are expected in the 1200-1400 cm⁻¹ range.

C-F and C-Br Stretching: The carbon-halogen bonds have characteristic stretching frequencies at lower wavenumbers. The C-F stretch is typically found around 1100-1250 cm⁻¹, while the C-Br stretch appears at a much lower frequency, usually in the 500-650 cm⁻¹ range.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| ν(O-H) stretch | Phenolic -OH | 3500 - 3200 |

| ν(N-H) stretch | Amino -NH₂ | 3450 - 3250 |

| δ(N-H) bend | Amino -NH₂ | 1650 - 1580 |

| ν(C=C) stretch | Aromatic Ring | 1600 - 1450 |

| δ(O-H) in-plane bend | Phenolic -OH | 1410 - 1310 |

| ν(C-O) stretch | Phenolic C-O | 1260 - 1180 |

| ν(C-F) stretch | Aryl C-F | 1250 - 1100 |

| ν(C-Br) stretch | Aryl C-Br | 650 - 500 |

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor and acceptor) allows this compound to participate in a variety of intra- and intermolecular hydrogen bonds. libretexts.org These interactions significantly influence the vibrational spectra. Intermolecular hydrogen bonding typically causes a broadening and a red-shift (shift to lower frequency) of the O-H and N-H stretching bands. The magnitude of this shift can provide information about the strength of the hydrogen bond. researchgate.net In some ortho-substituted halophenols, weak intramolecular hydrogen bonds between the hydroxyl proton and the halogen can be observed, though this is less common for fluorine.

X-ray Crystallography and Single-Crystal Diffraction

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound.

While the specific crystal structure of this compound is not publicly available, its structure can be inferred from closely related compounds, such as 4-amino-2,6-dichlorophenol. researchgate.net Based on this analog, the molecule is expected to be largely planar. In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds. Specifically, O-H···N hydrogen bonds could form infinite chains, which are further linked by N-H···O hydrogen bonds to create sheets. researchgate.net This extensive hydrogen bonding network is a common feature in the crystal structures of aminophenols. researchgate.net The steric hindrance from the ortho-substituents (bromine and fluorine) may influence the packing and prevent complete saturation of all hydrogen bond donors and acceptors. researchgate.net

| Parameter | Predicted Value / Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Molecular Geometry | Essentially planar non-hydrogen atoms |

| Primary Intermolecular Interaction | O—H⋯N and N—H⋯O hydrogen bonds |

| Supramolecular Structure | Formation of infinite chains or sheets |

The dual functional nature of this compound, possessing both a basic amino group and an acidic phenolic group, makes it an excellent candidate for forming pharmaceutical cocrystals and salts. libretexts.orgresearchgate.net Cocrystallization is a technique used to modify the physicochemical properties of an active pharmaceutical ingredient (API) without altering its chemical structure. nih.gov

This compound can form robust hydrogen-bonded networks with pharmaceutically acceptable coformers, such as carboxylic acids. This can lead to the formation of a salt, where a proton is transferred from the carboxylic acid to the amino group, or a cocrystal, where the two components are linked by neutral hydrogen bonds. mdpi.com The acidic phenolic proton can also participate in hydrogen bonding with basic coformers. The formation of these multi-component systems can be used to improve properties such as solubility, stability, and bioavailability. nih.gov Halogenated phenols and their salts have established applications, and crystal engineering offers a pathway to develop novel solid forms with tailored properties. google.comwikipedia.org

Analysis of Intermolecular Interactions in the Solid State

While a specific crystal structure for "this compound" is not publicly available, the analysis of intermolecular interactions in its solid state can be inferred by examining the crystal structures of closely related aminophenol and dihalogenated phenol (B47542) derivatives. The presence of amino (-NH2), hydroxyl (-OH), bromo (-Br), and fluoro (-F) functional groups suggests a rich variety of non-covalent interactions, including hydrogen bonds and halogen bonds, which are crucial in dictating the molecular packing in the crystal lattice.

Hydrogen Bonding:

The primary intermolecular interactions expected in the solid state of "this compound" are hydrogen bonds, with the hydroxyl and amino groups acting as both donors and acceptors. Studies on similar compounds, such as 4-amino-2,6-dichlorophenol, reveal the formation of extensive hydrogen-bonding networks. In these structures, intermolecular O-H···N and N-H···O hydrogen bonds are prevalent, often leading to the formation of infinite chains or sheet-like motifs. For instance, in 4-amino-2,6-dichlorophenol, O-H···N hydrogen bonds form infinite chains, which are further linked by N-H···O hydrogen bonds to create sheets. This cooperative hydrogen bonding is a dominant factor in the crystal packing of aminophenols.

Halogen Bonding:

In addition to hydrogen bonds, the presence of bromine and fluorine atoms introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (Lewis acid) and interacts with a nucleophilic species (Lewis base). The strength of these interactions generally increases with the polarizability of the halogen atom (I > Br > Cl > F).

Studies on dihalogenated phenols have distinguished between two main types of halogen···halogen contacts:

Type I: Characterized by symmetric C-X···X-C angles (θ1 ≈ θ2), where X is the halogen.

Type II: Characterized by C-X···X angles where one angle (θ1) is around 180° (linear) and the other (θ2) is around 90° (perpendicular), indicating a more directional and stronger interaction.

It has been observed that bromine atoms show a preference for forming Type II contacts over Type I. In the hypothetical crystal structure of "this compound," Br···O, Br···N, and potentially Br···F or Br···Br interactions could occur, further stabilizing the solid-state assembly. The interplay between the strong hydrogen bonds and the more subtle halogen bonds would ultimately determine the final crystal packing arrangement.

A summary of potential intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bond | -OH, -NH2 | -OH, -NH2, -F | Formation of primary structural motifs like chains and sheets. |

| Halogen Bond (Type II) | -Br | O, N, F, Br | Directional interactions contributing to the overall stability. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stacking of aromatic rings contributing to crystal density. |

UV-Visible Spectroscopy and Electronic Transitions of this compound

UV-Visible spectroscopy is a valuable technique for probing the electronic structure of molecules. The absorption of UV or visible light by "this compound" would involve the promotion of electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions expected for this molecule are π → π* and n → π* transitions, characteristic of aromatic compounds containing heteroatoms with lone pairs of electrons.

The benzene ring and its substituents (amino, hydroxyl, bromo, and fluoro groups) constitute the chromophore. The amino and hydroxyl groups are strong auxochromes, meaning they are electron-donating groups that can significantly influence the absorption spectrum. These groups tend to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the benzene π → π* transitions.

The electronic spectrum of phenols and their derivatives typically shows two main absorption bands. For instance, p-aminophenol exhibits absorption maxima that are shifted to longer wavelengths compared to unsubstituted phenol. The solvent can also play a significant role in the position and resolution of these bands. In polar solvents, hydrogen bonding can lead to shifts in the absorption maxima.

The expected electronic transitions for "this compound" are:

π → π transitions:* These arise from the excitation of electrons from the bonding π orbitals of the aromatic ring to the antibonding π* orbitals. These are typically high-intensity absorptions.

n → π transitions:* These involve the promotion of a non-bonding electron (from the lone pairs of the oxygen, nitrogen, or halogen atoms) to an antibonding π* orbital of the aromatic ring. These transitions are generally of lower intensity compared to π → π* transitions.

The table below provides a comparison of the UV absorption maxima for related compounds, which can be used to predict the approximate absorption regions for "this compound".

| Compound | Solvent | Absorption Maxima (λmax in nm) | Reference(s) |

| Phenol | Ethanol | 218.5, 271 | |

| 2-Aminophenol | Methanol | ~235, ~285 | |

| 4-Aminophenol | Acidic | 194, 218, 272 | |

| p-Cresol | Methanol | ~220, ~278 |

Based on the data for related compounds, "this compound" is expected to exhibit strong absorption in the UV region, likely with λmax values influenced by the combined electronic effects of all its substituents.

Chiroptical Spectroscopy (if chiral derivatives are relevant)

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), is used to study chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light.

For "this compound" itself, the molecule is achiral and therefore would not exhibit a chiroptical response. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center in a side chain attached to the molecule, then chiroptical spectroscopy would be a critical tool for their characterization.

A search of the current scientific literature did not yield any studies on chiral derivatives of "this compound" or their chiroptical properties. Therefore, at present, this section remains speculative. Should such chiral derivatives become relevant, their CD and VCD spectra would provide valuable information on their absolute configuration and conformational preferences in solution.

Future Directions and Emerging Research Avenues Concerning 4 Amino 2 Bromo 6 Fluorophenol

Novel Synthetic Methodologies and Process Intensification

Future research will likely focus on developing more efficient and sustainable methods for the synthesis of 4-Amino-2-bromo-6-fluorophenol and related derivatives.

Novel Synthetic Routes: Exploration of novel synthetic pathways could provide higher yields and improved purity. Traditional multi-step syntheses for substituted aminophenols can be resource-intensive. google.com Future methodologies may focus on convergent synthetic strategies that build the molecule from smaller, readily available precursors. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor, would also be a significant advancement. mdpi.com

Process Intensification: The principles of process intensification, which aim to create smaller, cleaner, and more energy-efficient manufacturing processes, are highly relevant. aiche.orgvapourtec.com For the synthesis of this compound, this could involve:

Continuous Flow Chemistry: Transitioning from batch to continuous flow reactors can offer better control over reaction parameters, improved safety, and higher throughput. vapourtec.com

Microreactor Technology: The use of microreactors can enhance heat and mass transfer, leading to faster reactions and higher selectivity, which is particularly important when dealing with highly reactive intermediates. altlaboratories.com

Alternative Energy Sources: Investigating the use of microwave or ultrasonic irradiation could accelerate reaction rates and potentially lead to different product selectivities compared to conventional heating. aiche.org

A comparative table of potential synthetic approaches is presented below:

| Methodology | Potential Advantages | Challenges |

| Traditional Batch Synthesis | Well-established procedures for similar compounds. | Often involves multiple steps, leading to lower overall yield and significant waste generation. google.com |

| Convergent Synthesis | Higher overall efficiency and yield. | Requires careful planning and optimization of fragment coupling reactions. |

| One-Pot Synthesis | Reduced solvent usage, energy consumption, and purification steps. mdpi.com | Compatibility of reagents and intermediates in a single pot can be a significant challenge. |

| Continuous Flow Chemistry | Enhanced safety, better process control, and easier scalability. vapourtec.com | Initial setup costs can be higher than for traditional batch reactors. |

Exploration of New Reactivity Modes and Catalytic Transformations

The unique arrangement of substituents in this compound opens up avenues for exploring its reactivity in various chemical transformations.

Catalytic Cross-Coupling Reactions: The bromine atom on the aromatic ring is a prime site for participating in a variety of catalytic cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents, leading to a diverse library of derivatives with potentially interesting biological or material properties.

Functional Group Interconversion: The amino and hydroxyl groups can be readily derivatized to modify the compound's properties. For instance, the amino group can be acylated or alkylated, and the hydroxyl group can be etherified or esterified. These transformations can be used to fine-tune the electronic and steric properties of the molecule for specific applications. The high reactivity of anilines and phenols towards electrophilic aromatic substitution can sometimes lead to overreaction, a challenge that can be addressed by using protective groups. libretexts.org

Electrophilic Aromatic Substitution: The electron-donating amino and hydroxyl groups activate the aromatic ring towards electrophilic substitution. The existing substituents will direct incoming electrophiles to specific positions on the ring, allowing for the controlled introduction of additional functional groups. Understanding the regioselectivity of these reactions is a key area for future research.

Advanced Materials Science Applications as a Building Block

Fluorinated organic compounds are increasingly recognized for their unique properties that make them valuable in materials science. nbinno.comresearchgate.net this compound, as a fluorinated building block, could be investigated for its potential in creating novel materials. olemiss.edu

Polymer Synthesis: The amino and hydroxyl groups provide reactive sites for polymerization reactions. For example, it could be used as a monomer in the synthesis of high-performance polymers such as polyamides, polyimides, or polyethers. The presence of fluorine can impart desirable properties to these polymers, including thermal stability, chemical resistance, and low surface energy. man.ac.uk

Organic Electronics: Fluorinated aromatic compounds are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). technologypublisher.com The fluorine and bromine atoms can influence the electronic properties of the molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By incorporating this building block into larger conjugated systems, it may be possible to develop new materials with tailored optoelectronic properties.

Metal-Organic Frameworks (MOFs): The functional groups on this compound could serve as coordination sites for metal ions, making it a potential linker for the synthesis of metal-organic frameworks (MOFs). Fluorinated MOFs can exhibit enhanced stability and unique gas sorption properties. rsc.org

Integration with Machine Learning for Synthetic Route Prediction or Property Modeling

The application of machine learning and artificial intelligence in chemistry is a rapidly growing field that could significantly impact research on this compound. pharmaceutical-technology.commit.edu

Retrosynthesis Prediction: Machine learning models trained on vast reaction databases can be used to predict viable synthetic routes to a target molecule. bohrium.comarxiv.orgresearchgate.net For a compound like this compound, these tools could help identify novel and efficient synthetic pathways that might not be immediately obvious to a human chemist.

Property Prediction: Computational models can be developed to predict the physicochemical and biological properties of this compound and its derivatives. This can help in prioritizing which derivatives to synthesize and test for specific applications, thereby accelerating the discovery process. Deep learning models, for instance, can predict the outcome of chemical reactions with a high degree of accuracy.

Reaction Optimization: AI algorithms can be employed to optimize reaction conditions for the synthesis of this compound, leading to higher yields and reduced waste. pharmaceutical-technology.com This involves analyzing large datasets of experimental parameters to identify the optimal combination of solvent, temperature, catalyst, and other variables.

Sustainable Chemistry Principles in this compound Research

Future research on this compound should be guided by the principles of green and sustainable chemistry. ispe.orgresearchgate.netjocpr.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. jocpr.com

Use of Greener Solvents: Efforts should be made to replace hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents. jocpr.com

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents, as catalysts can be used in small amounts and can often be recycled and reused. pharmaceutical-technology.com Research into novel, highly efficient, and recyclable catalysts for the synthesis and derivatization of this compound will be a key area of focus.

Renewable Feedstocks: Exploring synthetic routes that utilize renewable starting materials would further enhance the sustainability of producing this compound. researchgate.net

The following table summarizes the key principles of sustainable chemistry and their potential application in research involving this compound:

| Sustainable Chemistry Principle | Application in this compound Research |

| Waste Prevention | Designing synthetic routes with high atom economy and minimizing the use of protecting groups. researchgate.netjocpr.com |

| Safer Chemicals | Designing derivatives with reduced toxicity and environmental impact. researchgate.net |

| Safer Solvents and Auxiliaries | Utilizing water or other green solvents in synthesis and purification processes. jocpr.com |

| Design for Energy Efficiency | Employing catalytic reactions that proceed at ambient temperature and pressure. jddhs.com |

| Use of Renewable Feedstocks | Investigating biosynthetic pathways or utilizing bio-based starting materials. researchgate.net |

| Catalysis | Developing highly selective and recyclable catalysts for synthesis and functionalization. pharmaceutical-technology.com |

常见问题

Q. Methodology :

- Step 1 : Start with fluorophenol derivatives. Bromination can be achieved using brominating agents like (N-bromosuccinimide) under controlled conditions (e.g., , 0–5°C) to avoid over-bromination.

- Step 2 : Introduce the amino group via catalytic hydrogenation of a nitro precursor or through Buchwald-Hartwig amination, ensuring inert atmospheric conditions.

- Characterization : Use (deuterated DMSO or CDCl) to confirm substitution patterns. Compare chemical shifts with analogs (e.g., 2-Bromo-4,6-difluoroaniline, CAS 444-14-4) . FTIR can validate functional groups (e.g., NH stretches at ~3400 cm) .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

Q. Methodology :

- Cross-Validation : Combine multiple techniques:

- X-ray Crystallography : Use SHELXT for initial structure solution and SHELXL for refinement. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

- DFT Calculations : Compare experimental NMR shifts with computational predictions (e.g., Gaussian or ORCA software) to identify discrepancies in tautomeric forms or hydrogen bonding .

- Case Study : For a related compound (4-Bromo-2-fluorophenol, CAS 2105-94-4), crystallographic data resolved ambiguities in nitro-group positioning observed in NMR .

Basic: What purification and storage protocols are critical for this compound?

Q. Methodology :